molecular formula C15H20F2N2O2 B13563776 Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate

Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate

Cat. No.: B13563776
M. Wt: 298.33 g/mol
InChI Key: MGDSEVMUJDNAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl chloroformate to protect the piperazine nitrogen, followed by a nucleophilic substitution reaction with 2,6-difluorobenzyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorinated phenyl group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H20F2N2O2

Molecular Weight

298.33 g/mol

IUPAC Name

tert-butyl 3-(2,6-difluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-7-18-12(9-19)13-10(16)5-4-6-11(13)17/h4-6,12,18H,7-9H2,1-3H3

InChI Key

MGDSEVMUJDNAAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.